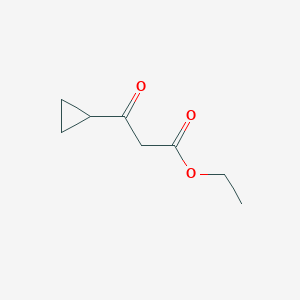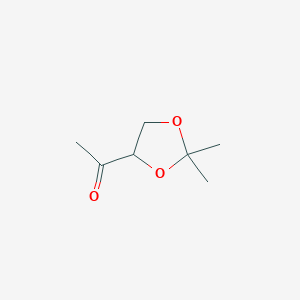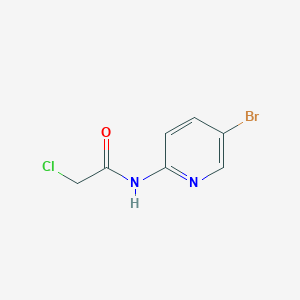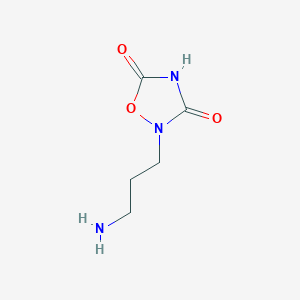
Homoquisqualamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homoquisqualamine is a natural product that has been isolated from the marine sponge, Haliclona sp. It is a potent agonist of the glutamate receptor and has been found to have a wide range of biological activities. Homoquisqualamine has attracted a lot of attention from the scientific community due to its potential as a therapeutic agent.
作用機序
Homoquisqualamine acts as an agonist of the glutamate receptor, which is a key neurotransmitter in the central nervous system. It binds to the receptor and activates it, leading to the release of various neurotransmitters and the modulation of neuronal activity.
生化学的および生理学的効果
Homoquisqualamine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Homoquisqualamine has several advantages for use in lab experiments. It is a potent agonist of the glutamate receptor and has been found to have a wide range of biological activities. However, the synthesis of homoquisqualamine is a complex process, and it may not be suitable for large-scale production.
将来の方向性
There are several future directions for the study of homoquisqualamine. It has potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in humans. Additionally, the development of more efficient synthesis methods may lead to the production of homoquisqualamine on a larger scale.
合成法
The synthesis of homoquisqualamine is a complex process due to its unique structure. The most commonly used method for the synthesis of homoquisqualamine is through the use of a chiral auxiliary. The process involves the use of various reagents and catalysts to produce the final product.
科学的研究の応用
Homoquisqualamine has been extensively studied for its potential as a therapeutic agent. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. It has also been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases.
特性
CAS番号 |
158923-63-8 |
|---|---|
製品名 |
Homoquisqualamine |
分子式 |
C5H9N3O3 |
分子量 |
159.14 g/mol |
IUPAC名 |
2-(3-aminopropyl)-1,2,4-oxadiazolidine-3,5-dione |
InChI |
InChI=1S/C5H9N3O3/c6-2-1-3-8-4(9)7-5(10)11-8/h1-3,6H2,(H,7,9,10) |
InChIキー |
RCGQEYVSADAATR-UHFFFAOYSA-N |
SMILES |
C(CN)CN1C(=O)NC(=O)O1 |
正規SMILES |
C(CN)CN1C(=O)NC(=O)O1 |
その他のCAS番号 |
158923-63-8 |
同義語 |
HOMOQUAM homoquisqualamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



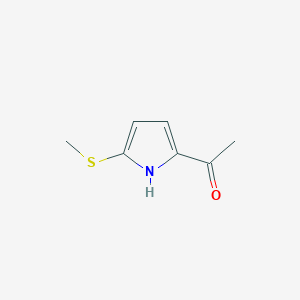
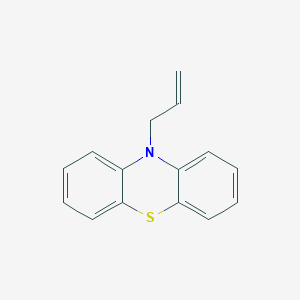
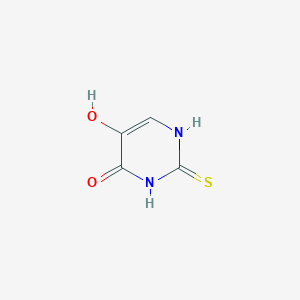
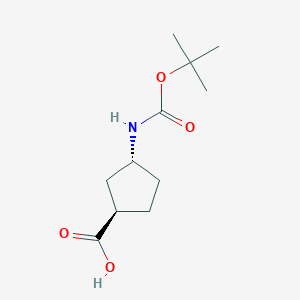
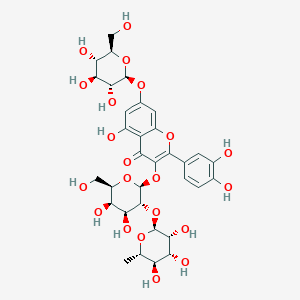
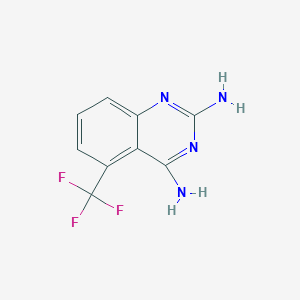
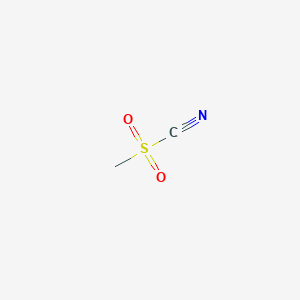
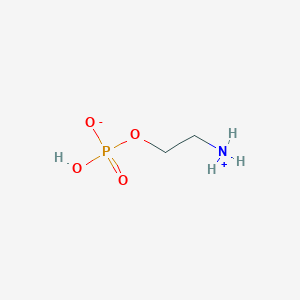
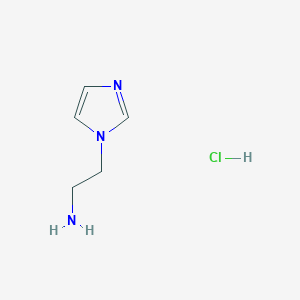
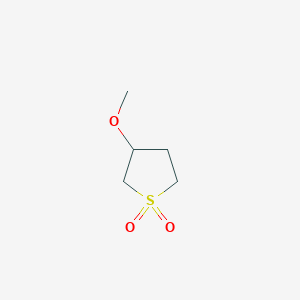
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)
